molecular formula C6H14N2O B1638987 (R)-2-Amino-2,3-dimethylbutanamide

(R)-2-Amino-2,3-dimethylbutanamide

Cat. No.: B1638987
M. Wt: 130.19 g/mol
InChI Key: YCPQUHCGFDFLSI-ZCFIWIBFSA-N
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Description

(R)-2-Amino-2,3-dimethylbutanamide is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2R)-2-amino-2,3-dimethylbutanamide

InChI

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9)/t6-/m1/s1

InChI Key

YCPQUHCGFDFLSI-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@](C)(C(=O)N)N

SMILES

CC(C)C(C)(C(=O)N)N

Canonical SMILES

CC(C)C(C)(C(=O)N)N

sequence

X

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar way, hydrolysis of the (+)-2-amino-2,3-dimethylbutyronitrile with sulfuric acid yields the (-)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C., [α]D25 =-57.14° (c=0.0654 g/ml THF).
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (29.7 ml) is cooled with stirring in an ice-acetone cooling bath. To the acid is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =-7.31° (C=0.0368 g/ml THF) at such a rate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonia is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α]D25 =+59.38° (c=0.0162 g/ml THF).
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29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods III

Procedure details

To concentrated sulfuric acid (29.7 ml), cooled with stirring in an ice-acetone cooling bath, is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =7.31° (c=0.0368 g/ml THF) at such arate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonium hydroxide is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α ]D25 =+59.38° (c=0.0162 g/ml THF).
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29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods IV

Procedure details

A solution of 3.0 g of (-)-2-amino-2,3-dimethylbutyronitrile, [α]D =-6.71° (c=0.03307 g/ml THF) in 10 ml methylene chloride is added with stirring at 80° C. to 13.95 g of concentrated sulfuric acid. The solution is heated for one hour, allowed to cool and 14 g of ice is added. Next, 27 ml of concentrated ammonia is added while cooling. The resulting solution is extracted with methylene chloride (5×25 ml). The combined extracts are dried and evaporated to dryness to afford 3.23 g of title product, mp 81°-83° C., [α]D =+53.04° (c =0.0313 g/ml THF).
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3 g
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10 mL
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14 g
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27 mL
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